(R)-4-(4-Chlorophenyl)pyrrolidin-2-one

Chiral Intermediate Baclofen Synthesis Enantiomeric Purity

(R)-4-(4-Chlorophenyl)pyrrolidin-2-one (CAS 123632-35-9), also known as (R)-Baclofen lactam, is the (4R)-configured chiral pyrrolidin-2-one bearing a 4-chlorophenyl substituent. With a molecular formula of C10H10ClNO and a molecular weight of 195.65 g/mol, this compound belongs to the class of 4-arylpyrrolidin-2-ones—cyclic analogues of γ-aminobutyric acid (GABA).

Molecular Formula C10H10ClNO
Molecular Weight 195.64 g/mol
CAS No. 123632-35-9
Cat. No. B3092846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-(4-Chlorophenyl)pyrrolidin-2-one
CAS123632-35-9
Molecular FormulaC10H10ClNO
Molecular Weight195.64 g/mol
Structural Identifiers
SMILESC1C(CNC1=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C10H10ClNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)/t8-/m0/s1
InChIKeyOVRPDYOZYMCTAK-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-4-(4-Chlorophenyl)pyrrolidin-2-one (CAS 123632-35-9): Chiral Pyrrolidinone Scaffold for GABAergic Research and Baclofen Synthesis


(R)-4-(4-Chlorophenyl)pyrrolidin-2-one (CAS 123632-35-9), also known as (R)-Baclofen lactam, is the (4R)-configured chiral pyrrolidin-2-one bearing a 4-chlorophenyl substituent. With a molecular formula of C10H10ClNO and a molecular weight of 195.65 g/mol, this compound belongs to the class of 4-arylpyrrolidin-2-ones—cyclic analogues of γ-aminobutyric acid (GABA) [1]. It is distinguished from its racemic counterpart (CAS 22518-27-0) and the (S)-enantiomer (CAS 123632-31-5) by its specific stereochemistry, which is critical because the (R)-configuration is the pharmacologically active form for GABAB receptor modulation [2]. The compound serves as both a key chiral intermediate in the stereospecific synthesis of (R)-Baclofen hydrochloride and as a characterized degradation product (Baclofen Impurity A) monitored in Baclofen formulations .

Why Racemic or (S)-Configured 4-(4-Chlorophenyl)pyrrolidin-2-one Cannot Substitute for (R)-4-(4-Chlorophenyl)pyrrolidin-2-one (CAS 123632-35-9) in Stereospecific Applications


The 4-arylpyrrolidin-2-one scaffold exhibits pronounced stereospecificity in both receptor recognition and synthetic utility. For GABAB receptor binding, the (R)-enantiomer demonstrates approximately five-fold greater potency than the (S)-isomer, a finding consistent across baclofen and its structural analogs [1]. In synthetic applications, the absolute configuration at the 4-position dictates the stereochemical outcome of downstream transformations: (R)-4-(4-chlorophenyl)pyrrolidin-2-one is the direct precursor to (R)-Baclofen hydrochloride (the therapeutically active enantiomer), while the (S)-lactam yields (S)-Baclofen, which is essentially inactive at GABAB receptors [2]. Furthermore, the racemic mixture (CAS 22518-27-0) is a pharmacopeial reference impurity (Baclofen Related Compound A / EP Impurity A), not a stereochemically defined intermediate for asymmetric synthesis—substituting the racemate for the enantiopure (R)-form would introduce 50% of the undesired enantiomer into any downstream product . The following quantitative evidence section substantiates these stereochemical differentiation claims with specific data.

Quantitative Differentiation Evidence for (R)-4-(4-Chlorophenyl)pyrrolidin-2-one (CAS 123632-35-9) Versus Key Comparators


Enantiomeric Purity: (R)-Configured Lactam Versus Racemic Baclofen Impurity A (CAS 22518-27-0)

For stereospecific synthesis of (R)-Baclofen, the (R)-lactam (CAS 123632-35-9) is the direct chiral precursor. A published synthetic route achieves stereoselective reduction of methyl (R)-(+)-3-(4-chlorophenyl)-4-nitrobutanoate to the (R)-lactam in 80% yield, with the chiral auxiliary method yielding diastereomeric ratios >98:2 dr . In contrast, the racemic mixture (CAS 22518-27-0), which is Baclofen Related Compound A / EP Impurity A, contains a 1:1 mixture of (R)- and (S)-enantiomers and is designated as a reference standard for impurity quantification, not as a stereochemically pure synthetic intermediate . The (R)-enantiomer's melting point (115–117 °C) and calculated aqueous solubility (0.35 g/L at 25 °C) serve as identity and purity specifications .

Chiral Intermediate Baclofen Synthesis Enantiomeric Purity

Synthetic Yield: (R)-Lactam as Key Intermediate in (R)-Baclofen Hydrochloride Production

In a validated synthetic route, (R)-4-(4-chlorophenyl)pyrrolidin-2-one is converted to (R)-Baclofen hydrochloride via acid hydrolysis. The (R)-lactam hydrolysis proceeds in 79% yield (6N HCl) to afford enantiomerically pure (R)-Baclofen hydrochloride [1]. Under identical conditions, the (S)-lactam yields (S)-Baclofen hydrochloride in 97% yield, demonstrating that both enantiomers are synthetically accessible but lead to products with vastly different pharmacological profiles [1]. An alternative two-step procedure starting from the nitro ester intermediate reports 80% yield for (R)-lactam formation (H2, Raney Ni, ethanol), followed by 96% yield for hydrolysis to (R)-Baclofen hydrochloride (HCl, H2O, 12 h) .

Asymmetric Synthesis Baclofen Production Reaction Yield

Receptor Pharmacology: Stereospecific GABAB Activity of the (R)-Enantiomer

The stereospecificity of the GABAB receptor for the (R)-enantiomer is well-established in the baclofen literature. (R)-Baclofen inhibits [3H]-baclofen binding to GABAB receptors in cat cerebellum with an IC50 of 15 nM (pIC50 = 7.82) [1]. While direct binding data for the lactam itself are not reported, the lactam is the cyclic analog and direct synthetic precursor of baclofen, and the (R)-enantiomer of baclofen is approximately five-fold more potent than the (S)-isomer as an inhibitor of GABAB binding [2]. The (R)-enantiomer of baclofen (STX209, arbaclofen) suppresses audiogenic seizures in the Fmr1-knockout mouse model at an effective dose of 1 mg/kg, demonstrating in vivo stereospecificity .

GABAB Receptor Stereospecificity Baclofen Pharmacology

Degradation Product Monitoring: Quantification of 4-(4-Chlorophenyl)-2-pyrrolidone in Baclofen Formulations

4-(4-Chlorophenyl)-2-pyrrolidinone (the lactam) is the primary degradation product of Baclofen via intramolecular dehydration. A patent for stable intrathecal Baclofen formulations specifies that the lactam degradation product must be maintained below 0.5% [1]. An HPLC-PDA method for quantifying Baclofen lactam as a reference impurity achieved chromatographic purity >99.0% for the synthesized standard, with the synthesis from Baclofen proceeding in 42.49% yield using thionyl chloride and triethylamine [2]. The (R)-enantiomer (CAS 123632-35-9) is specifically relevant as the degradation product of (R)-Baclofen, the active pharmaceutical ingredient enantiomer [3].

Pharmaceutical Analysis Impurity Profiling Baclofen Stability

Patent-Leveraged Synthetic Access: Stereoselective Production of (4R)-4-Aryl-2-pyrrolidinones

U.S. Patent 5,298,628 (Schering AG) describes a stereoselective process for producing optically active 4-aryl-2-pyrrolidinones, including (4R)-4-(4-chlorophenyl)pyrrolidin-2-one, in high optical purity and good yield without costly separative operations [1]. The patent establishes that (4R)- and (4S)-4-aryl-2-pyrrolidinones are pharmacologically active compounds suitable for treating neuroleptic and psychological disorders as well as topical inflammation [2]. The process relies on catalytic hydrogenation and cyclization of optically active precursor compounds, enabling the production of either enantiomer with defined stereochemistry [1].

Patented Synthesis Chiral Pyrrolidinone Process Chemistry

Anticonvulsant Potential: 4-(4-Chlorophenyl)-pyrrolidin-2-one Versus Standard Nootropic Drugs

Japanese Patent No. 7,016,692 reports that 4-(4-chlorophenyl)-pyrrolidin-2-one (as the unsubstituted lactam) possesses anticonvulsive effects [1]. Furthermore, U.S. Patent 5,441,973 discloses that N-acyl derivatives of 4-(4-chlorophenyl)-pyrrolidin-2-one exhibit antiamnestic effects more than 800 times greater than the standard nootropic drugs piracetam and meclofexonate [2]. While this reference pertains to N-acylated derivatives rather than the parent lactam, it establishes the 4-(4-chlorophenyl)pyrrolidin-2-one scaffold as a privileged structure for CNS-active compound development, with potency enhancements of more than 800-fold over established nootropic agents [2].

Anticonvulsant Cerebroprotective Nootropic Comparison

Recommended Application Scenarios for (R)-4-(4-Chlorophenyl)pyrrolidin-2-one (CAS 123632-35-9) Based on Quantitative Evidence


Stereospecific Synthesis of (R)-Baclofen Hydrochloride (Active Pharmaceutical Ingredient)

The (R)-lactam is the direct chiral precursor for (R)-Baclofen hydrochloride, the pharmacologically active enantiomer of the GABAB receptor agonist used clinically for spasticity management. With reported yields of 79% (acid hydrolysis) [1] or 80% (nitro reduction) followed by 96% (hydrolysis) , this compound enables an efficient, stereochemically faithful synthetic route. The alternative—synthesizing racemic Baclofen and performing chiral resolution—adds cost, reduces overall yield, and generates waste. For pharmaceutical manufacturers and CROs developing Baclofen API, the (R)-lactam is the preferred intermediate because it guarantees the correct stereochemistry at the GABAergic pharmacophore.

Analytical Reference Standard for Baclofen Impurity Profiling and Stability-Indicating Method Validation

As the primary degradation product of Baclofen via intramolecular lactamization, 4-(4-chlorophenyl)-2-pyrrolidinone must be quantified in Baclofen drug substance and drug product. The USP and EP designate the racemic lactam as Baclofen Related Compound A / EP Impurity A, with a regulatory threshold of <0.5% in stable intrathecal formulations [2]. The (R)-enantiomer (CAS 123632-35-9) specifically serves as the reference marker for degradation of the active (R)-Baclofen enantiomer. With vendor-reported purity ≥97% and availability of batch-specific COA data (NMR, HPLC, GC) , this compound is qualified for use in HPLC-PDA method development, system suitability testing, and forced degradation studies.

Medicinal Chemistry: Chiral Scaffold for GABAB Receptor-Targeted Drug Discovery

The (R)-4-arylpyrrolidin-2-one scaffold provides a rigidified cyclic GABA analog for structure-activity relationship (SAR) studies targeting GABAB receptors. The (R)-enantiomer of Baclofen binds to GABAB receptors with an IC50 of 15 nM, and the (R)-configuration is approximately 5-fold more potent than the (S)-enantiomer [3][4]. For medicinal chemists designing novel GABAB modulators, starting from the enantiopure (R)-lactam ensures that all subsequent derivatives maintain the correct stereochemistry for receptor recognition. Additionally, N-acyl derivatives of 4-(4-chlorophenyl)pyrrolidin-2-one have demonstrated >800-fold greater antiamnestic potency than piracetam, validating the scaffold for CNS drug discovery beyond GABAergic mechanisms [5].

Process Chemistry: Validation of Stereoselective Manufacturing Routes for 4-Aryl-2-pyrrolidinones

U.S. Patent 5,298,628 describes a stereoselective catalytic hydrogenation/cyclization process for producing (4R)-4-aryl-2-pyrrolidinones in high optical purity without requiring costly chiral separation steps [6]. Process development teams evaluating scalable routes to enantiopure 4-arylpyrrolidin-2-ones can use (R)-4-(4-chlorophenyl)pyrrolidin-2-one as a reference standard for chiral HPLC method development and for benchmarking the optical purity of in-house synthesized batches. The compound's defined melting point (115–117 °C) and calculated density (1.243 ± 0.06 g/cm³) provide additional identity and quality control parameters for process validation.

Quote Request

Request a Quote for (R)-4-(4-Chlorophenyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.